molecular formula C37H60B2O4 B1587096 9,9-Didodecylfluorene-2,7-diboronic acid CAS No. 480424-86-0

9,9-Didodecylfluorene-2,7-diboronic acid

Cat. No. B1587096
CAS RN: 480424-86-0
M. Wt: 590.5 g/mol
InChI Key: MLGWUNIPUPZNEE-UHFFFAOYSA-N
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Description

9,9-Didodecylfluorene-2,7-diboronic acid is a chemical compound with the linear formula (OH)2BC6H3C(C12H25)2C6H3B(OH)2 . It has a molecular weight of 590.49 .


Synthesis Analysis

This compound can be used as a reactant in the synthesis of luminescent alternating boron quinolate-fluorene copolymers, carbon nanotube composites for polymer memory devices via Suzuki coupling reactions, and fluorine-containing fluorene oligomers .


Molecular Structure Analysis

The molecular structure of 9,9-Didodecylfluorene-2,7-diboronic acid is represented by the SMILES string CCCCCCCCCCCC1(CCCCCCCCCCCC)c2cc(ccc2-c3ccc(cc13)B(O)O)B(O)O .


Chemical Reactions Analysis

9,9-Didodecylfluorene-2,7-diboronic acid can be used as a reactant to synthesize hyperbranched conjugated conductive copolymers by Pd-catalyzed Suzuki-Miyaura cross coupling (SMC) copolymerization reaction with different dibromoarenes .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 269 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 670.8±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C .

Scientific Research Applications

Here’s a comprehensive analysis of the scientific research applications of 9,9-Didodecylfluorene-2,7-diboronic acid, focusing on unique applications:

Synthesis of Luminescent Copolymers

This compound is used in the synthesis of luminescent alternating boron quinolate-fluorene copolymers. These copolymers have potential applications in organic light-emitting diodes (OLEDs) due to their light-emitting properties .

Polymer Memory Devices

It serves as a reactant in creating carbon nanotube composites for polymer memory devices through Suzuki coupling reactions. These composites are significant for developing advanced memory storage technologies .

Fluorine-Containing Oligomers

The compound is involved in the synthesis of fluorine-containing fluorene oligomers, which are important for various electronic and photonic applications due to their unique electrical properties .

Rhodium-Catalyzed Hydroarylation

It acts as a reactant for rhodium-catalyzed hydroarylation, a type of chemical reaction used in the synthesis of complex organic compounds, which can be applied in pharmaceuticals and agrochemicals .

Molecular Bridging of Silicon Nanogaps

This chemical is used for molecular bridging of silicon nanogaps, which is crucial for the development of molecular electronics and sensors .

Sensing and Storing Benzene

The compound aids in the preparation of boronate ester coordinated polymer and macrocycle, which are used for sensing and storing benzene, indicating its role in environmental monitoring and safety .

Synthesis of Light-Emitting Carbazole-Based Copolymers

It is also used in the synthesis of light-emitting carbazole-based copolymers that bear cyano-substituted arylenevinylene chromophore, relevant in creating advanced materials for optoelectronic devices .

Future Directions

The compound’s potential for future applications is suggested by its use in the synthesis of luminescent alternating boron quinolate-fluorene copolymers, carbon nanotube composites for polymer memory devices, and fluorine-containing fluorene oligomers . These applications suggest potential future directions in the fields of materials science and electronics.

properties

IUPAC Name

(7-borono-9,9-didodecylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H60B2O4/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38(40)41)23-25-33(35)34-26-24-32(39(42)43)30-36(34)37/h23-26,29-30,40-43H,3-22,27-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGWUNIPUPZNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCCCCCCCC)CCCCCCCCCCCC)C=C(C=C3)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H60B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392840
Record name 9,9-Didodecylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Didodecylfluorene-2,7-diboronic acid

CAS RN

480424-86-0
Record name 9,9-Didodecylfluorene-2,7-diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 9,9-Didodecylfluorene-2,7-diboronic acid in the synthesis of luminescent polymers?

A1: 9,9-Didodecylfluorene-2,7-diboronic acid serves as a crucial building block in the synthesis of π-conjugated copolymers. The research paper describes its use in a Suzuki cross-coupling reaction with 5,7-dibromo-8-benzylquinoline. This reaction, facilitated by a palladium catalyst (palladium(II) acetate) and a ligand (S-Phos), results in a boron tribromide and benzyloxyquinoline-based polyfluorene. This polyfluorene then undergoes further modification to yield the final luminescent polymers. []

Q2: How does the structure of the resulting polymers influence their optical properties?

A2: The Suzuki cross-coupling reaction allows for the incorporation of both fluorene and quinoline units into the polymer backbone. [] The researchers observed that the formation of boron complexes in the final polymers led to a redshift in both absorption and photoluminescence spectra compared to the initial polyfluorene derivative. This shift is attributed to a decrease in the LUMO energy level, supported by DFT calculations on model compounds. [] Essentially, the specific arrangement of these units, alongside the boron complexation, dictates the polymer's light absorption and emission characteristics.

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